

Pimelic Acid: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: *Pimelic Acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, also known as heptanedioic acid, is a linear dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1][2] Its seven-carbon backbone makes it a versatile α,ω -dicarboxylic acid, serving as a crucial precursor and building block in a multitude of organic syntheses.[3][4] While not as industrially prominent as its shorter-chain analogue, adipic acid, **pimelic acid**'s unique chain length imparts specific properties to its derivatives, making it invaluable in the synthesis of specialty polymers, pharmaceuticals, and other fine chemicals.[2][5] This guide provides an in-depth technical overview of **pimelic acid**, covering its properties, synthesis, and key applications as a precursor in organic synthesis, with a focus on methodologies and data relevant to research and development.

Properties of Pimelic Acid

Pimelic acid is a white crystalline solid at room temperature.[6] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	Heptanedioic acid	[2]
CAS Number	111-16-0	[2]
Molecular Formula	C ₇ H ₁₂ O ₄	[1]
Molecular Weight	160.17 g/mol	[1]
Melting Point	103-107 °C	[6]
Boiling Point	255-257 °C	[6]
Density	1.22 g/cm ³	[6]
Water Solubility	Sparingly soluble	[6]
Solubility in Organic Solvents	Readily soluble in ethanol and acetone	[6]
Acidity (pKa)	pKa ₁ = 4.71, pKa ₂ = 5.58	[5]

Synthesis of Pimelic Acid

Several methods for the synthesis of **pimelic acid** have been developed, ranging from laboratory-scale preparations to industrial processes.

Laboratory-Scale Synthesis

Two classic laboratory preparations are the oxidation of cyclohexanone and the reduction of salicylic acid.

- From Cyclohexanone: This method involves the reaction of cyclohexanone with ethyl oxalate in the presence of a base, followed by a series of transformations including decarboxylation and hydrolysis.[7]
- From Salicylic Acid: Salicylic acid can be reduced using sodium in isoamyl alcohol to yield **pimelic acid**.[7]

Industrial-Scale Synthesis

Industrial production methods focus on cost-effectiveness and scalability.

- Oxidation of Cycloheptanone: The oxidation of cycloheptanone with oxidizing agents like dinitrogen tetroxide is a commercial route.[5]
- Carbonylation of ϵ -Caprolactone: This process involves reacting ϵ -caprolactone with carbon monoxide and water in the presence of a carbonylation catalyst.[8]
- From Tetrahydrobenzyl Alcohol Derivatives: A patented process describes the synthesis of **pimelic acid** from tetrahydrobenzyl alcohol and its derivatives through a reaction with caustic soda at high temperatures.[9]

Summary of Synthesis Methods and Yields

Starting Material	Method	Reported Yield	Reference(s)
Cyclohexanone	Reaction with ethyl oxalate, followed by hydrolysis and decarboxylation	47-54%	[10]
Salicylic Acid	Reduction with sodium in isoamyl alcohol	35-38%	[10]
ϵ -Caprolactone	Carbonylation with CO and H ₂ O	49.2% selectivity	[8]
Tetrahydroacrylonitrile	Fusion with caustic soda and sulfur	90%	[9]

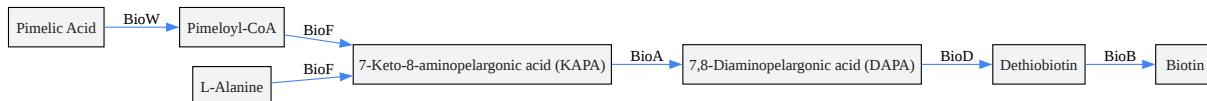
Applications in Organic Synthesis

The bifunctional nature of **pimelic acid** makes it a valuable precursor for a wide range of molecules.

Biotin (Vitamin B7) Synthesis

Pimelic acid is a well-established precursor in the biosynthesis of biotin.[5] In many bacteria, the biotin synthesis pathway begins with the activation of **pimelic acid** to pimeloyl-CoA, which

then undergoes a series of enzymatic reactions to form the fused heterocyclic ring system of biotin.^[7] The overall pathway involves the condensation of pimeloyl-CoA with alanine to form 7-keto-8-aminopelargonic acid (KAPA), a key intermediate in the assembly of the biotin rings.^[7]



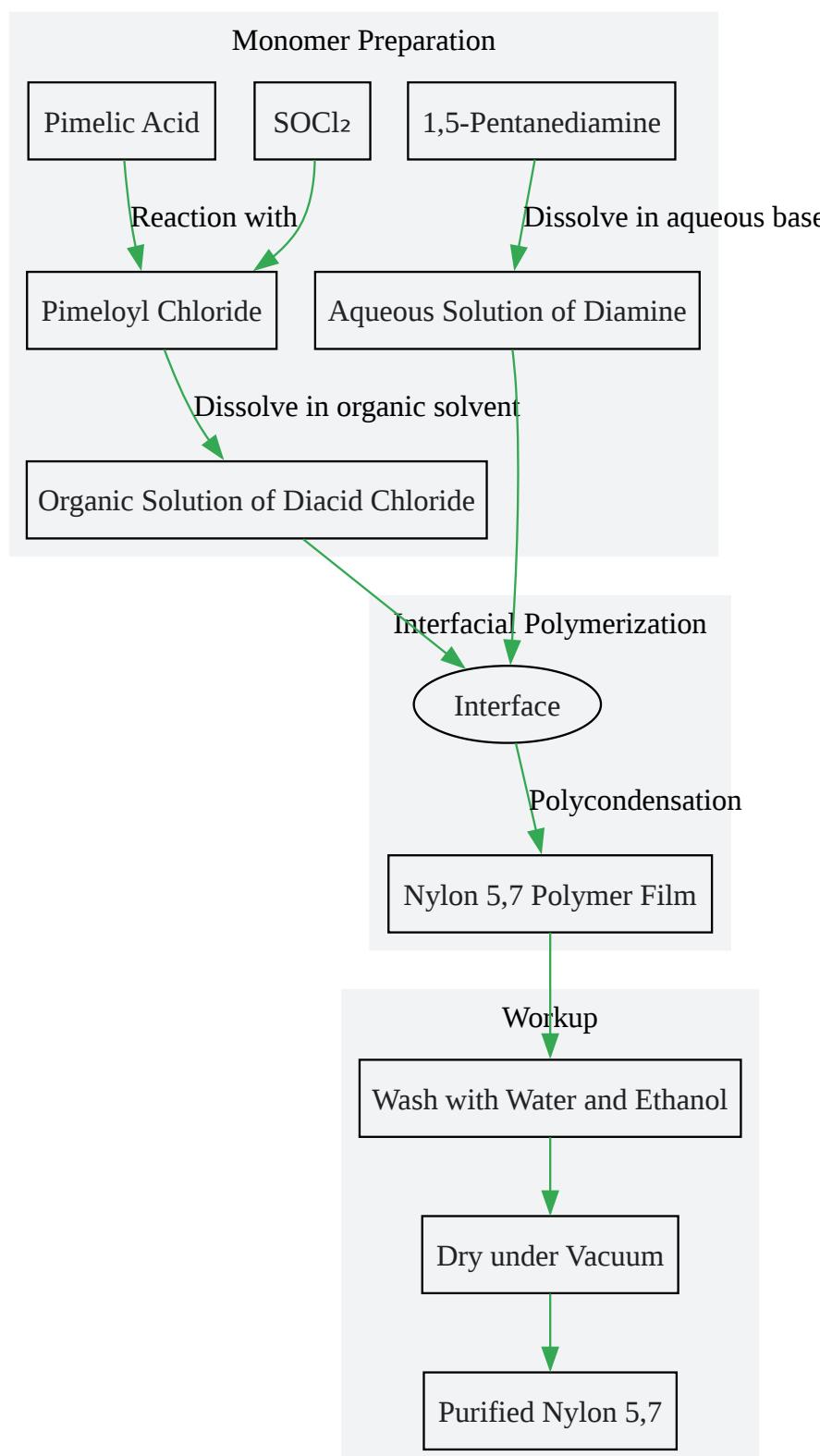
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Simplified biosynthetic pathway of biotin from **pimelic acid**.

Polymer Synthesis

Pimelic acid is a monomer used in the production of certain polyamides and polyesters. Its seven-carbon chain length influences the physical properties of the resulting polymers, such as melting point, crystallinity, and flexibility.

Nylon 5,7: **Pimelic acid** can be copolymerized with 1,5-pentanediamine to produce Nylon 5,7.^[8] This "odd-odd" nylon exhibits interesting electrical properties. The polymerization is typically carried out via interfacial polymerization between an aqueous solution of the diamine and an organic solution of pimeloyl chloride (the diacid chloride of **pimelic acid**).

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General workflow for the synthesis of Nylon 5,7.

Pharmaceutical Synthesis

Pimelic acid and its derivatives serve as versatile scaffolds and linkers in drug design and development.[3] The dicarboxylic acid functionality allows for the synthesis of a wide array of derivatives, including esters, amides, and hydroxamic acids, which are common moieties in active pharmaceutical ingredients (APIs).[3]

4.3.1 Histone Deacetylase (HDAC) Inhibitors:

Hydroxamic acid derivatives are a well-known class of HDAC inhibitors used in cancer therapy. **Pimelic acid** can be used as a linker to connect a zinc-binding hydroxamic acid group to a cap group that interacts with the surface of the enzyme. The length of the **pimelic acid** chain can be optimal for spanning the distance between these two regions of the enzyme. For instance, **pimelic acid** monoethyl ester can be coupled with various amines, followed by reaction with hydroxylamine to yield the final hydroxamic acid inhibitors.[11]

4.3.2 Synthesis of Bioactive Macrocycles:

Pimeloyl chloride, the diacid chloride of **pimelic acid**, is a useful reagent for the synthesis of macrocyclic compounds.[12] These macrocycles can be designed to mimic natural products or to bind to specific biological targets with high affinity and selectivity, making them attractive candidates for drug discovery.[13] The **pimelic acid** backbone provides a flexible yet constrained scaffold for the presentation of various functional groups.

4.3.3 Peptidomimetics and Other Bioactive Molecules:

The **pimelic acid** scaffold can be incorporated into non-peptide molecules that mimic the structure and function of peptides (peptidomimetics).[14][15] This is a valuable strategy in drug design to improve the pharmacokinetic properties of peptide-based drugs. Additionally, **pimelic acid** derivatives have been investigated for their potential as enzyme inhibitors and as components of novel antibiotics.[4][16]

Experimental Protocols

Synthesis of Pimelic Acid from Cyclohexanone

This procedure is adapted from Organic Syntheses.[7]

Reaction Scheme:

- Cyclohexanone + Ethyl oxalate \rightarrow Ethyl 2-ketocyclohexylglyoxalate
- Ethyl 2-ketocyclohexylglyoxalate (pyrolysis) \rightarrow Ethyl 2-ketohexahydrobenzoate
- Ethyl 2-ketohexahydrobenzoate + KOH \rightarrow **Pimelic acid**

Materials:

- Sodium (46 g, 2 gram atoms)
- Anhydrous ethyl alcohol (600 cc)
- Cyclohexanone (196 g, 2 moles)
- Ethyl oxalate (292 g, 2 moles)
- Sulfuric acid (concentrated, 56 cc)
- Ice
- Benzene
- Iron powder
- Potassium hydroxide (200 g)
- Methyl alcohol (1200 cc)
- Hydrochloric acid (concentrated, 210 cc)
- Darco (activated carbon)

Procedure:

- Prepare a solution of sodium ethoxide by adding sodium to anhydrous ethyl alcohol.
- Cool the solution to 10 °C and add a pre-cooled solution of cyclohexanone and ethyl oxalate.

- Stir the mixture for one hour in an ice bath, then for six hours at room temperature.
- Decompose the reaction mixture with ice-cold dilute sulfuric acid.
- Extract the aqueous solution with benzene.
- Distill the crude product to obtain ethyl 2-ketocyclohexylglyoxalate (Yield: 63-67%).
- Pyrolyze the ethyl 2-ketocyclohexylglyoxalate in the presence of iron powder to yield ethyl 2-ketohexahydrobenzoate.
- Hydrolyze the ethyl 2-ketohexahydrobenzoate by refluxing with a solution of potassium hydroxide in methyl alcohol for two hours.
- Acidify the reaction mixture with concentrated hydrochloric acid.
- Cool the solution to crystallize the **pimelic acid**.
- Recrystallize the crude product from boiling water.
- Overall Yield: 47-54% based on cyclohexanone.[\[10\]](#)

Synthesis of Diethyl Pimelate

This procedure describes the esterification of **pimelic acid**.

Materials:

- **Pimelic acid**
- Absolute ethanol
- Toluene
- Concentrated sulfuric acid

Procedure:

- Mix **pimelic acid**, absolute ethanol, toluene, and a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux.
- Distill the mixture to remove water as an azeotrope with toluene, driving the reaction to completion.
- After the reaction is complete, neutralize the catalyst.
- Remove the solvent and excess ethanol under reduced pressure.
- Distill the residue under reduced pressure to obtain pure diethyl pimelate.

Synthesis of Nylon 5,7 via Interfacial Polymerization

This is a general procedure for interfacial polymerization.

Materials:

- Pimeloyl chloride
- 1,5-Pentanediamine
- Sodium carbonate
- Dichloromethane (or another suitable organic solvent)
- Water

Procedure:

- Aqueous Phase: Dissolve 1,5-pentanediamine and sodium carbonate (as an acid scavenger) in water.
- Organic Phase: Dissolve pimeloyl chloride in dichloromethane.
- Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker without stirring. A polymer film will form at the interface.

- Fiber Formation: Grasp the polymer film at the center with forceps and pull it out of the beaker continuously to form a "rope" of nylon.
- Workup: Wash the polymer rope thoroughly with water and then with ethanol to remove unreacted monomers and salts.
- Dry the polymer in a vacuum oven at a moderate temperature.

Conclusion

Pimelic acid is a dicarboxylic acid with significant utility as a precursor in diverse areas of organic synthesis. Its applications range from the biosynthesis of the essential vitamin biotin to the production of specialty polyamides and the development of novel pharmaceutical agents. The synthetic routes to **pimelic acid** are well-established, and its bifunctional nature allows for a wide range of chemical transformations. For researchers and professionals in drug development, **pimelic acid** and its derivatives offer a versatile platform for the design and synthesis of new molecular entities with potential therapeutic applications.

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